molecular formula C21H14ClN3O4S B1667839 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide CAS No. 6298-15-3

4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B1667839
CAS RN: 6298-15-3
M. Wt: 439.9 g/mol
InChI Key: QRPKNPKHGNUFGK-UHFFFAOYSA-N
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Description

The compound “4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide” is a chemical substance with a complex structure. It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 521.921 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Chemosensing Probe Development

A colorimetric and fluorescence probe 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4CBS) has been developed for the selective and sensitive detection of Sn2+ in an aqueous solution. It has shown potential in bioimaging, being an effective fluorescent marker for Sn2+ detection in living cells and zebrafish (Ravichandiran et al., 2020).

Synthesis and Biological Evaluation

A series of derivatives containing 3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino benzoic acid were synthesized and evaluated for biological activities. These derivatives showed significant potential in molecular docking, cytotoxicity against cancer cells, and antioxidant activity (Kumar et al., 2019).

Antibacterial and Antienzymatic Agents

Naphthalen-1-amine derivatives, structurally related to the compound of interest, have been synthesized and screened for antibacterial and anti-enzymatic potential. These compounds have been identified as potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).

Luminescent Properties

Compounds structurally similar to the compound of interest have been synthesized and characterized for their luminescent properties in different solutions and states. These compounds demonstrate aggregation enhanced emission and multi-stimuli-responsive properties, useful in various applications (Srivastava et al., 2017).

Antimicrobial Activity

Other related compounds have been synthesized and tested for antimicrobial activities, showing potential as new agents in combating microbial infections. Their structure-activity relationships have been explored to enhance their effectiveness (Patel et al., 2011).

properties

IUPAC Name

4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPKNPKHGNUFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978860
Record name 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

CAS RN

6298-15-3
Record name NSC45382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide

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